molecular formula C6H11N3S2 B277368 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine

3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine

Cat. No. B277368
M. Wt: 189.3 g/mol
InChI Key: JHPIQRDBHQZJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. In agriculture, it acts as a pesticide by disrupting the nervous system of insects. In material science, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine also vary depending on its application. In medicine, it has been shown to reduce inflammation, inhibit cancer cell growth, and kill bacteria. In agriculture, it has been shown to be toxic to insects. In material science, it has been shown to prevent corrosion of metal surfaces.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine in lab experiments include its relatively simple synthesis method, its versatility in terms of its potential applications, and its ability to selectively target certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine. In medicine, further studies could investigate its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In agriculture, further studies could investigate its potential use as a pesticide and its effects on non-target organisms. In material science, further studies could investigate its potential use as a corrosion inhibitor and its effectiveness in different environments.
In conclusion, 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different applications.

Synthesis Methods

The synthesis of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of tert-butylthiol with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its ability to act as a corrosion inhibitor.

properties

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

3-tert-butylsulfanyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C6H11N3S2/c1-6(2,3)10-5-8-4(7)11-9-5/h1-3H3,(H2,7,8,9)

InChI Key

JHPIQRDBHQZJIA-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=NSC(=N1)N

Canonical SMILES

CC(C)(C)SC1=NSC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.